4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid
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Overview
Description
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid is an organic compound with the molecular formula C13H11N3O8S2. It is characterized by the presence of a nitrophenyl group, a hydrazinylidene group, and two sulfonic acid groups attached to a benzene ring. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid typically involves the reaction of 4-nitrophenylhydrazine with benzene-1,3-disulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. The use of automated systems and advanced technologies can enhance the production process and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The hydrazinylidene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazinylidene compounds. These products can have different properties and applications depending on the specific reaction and conditions used .
Scientific Research Applications
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl and hydrazinylidene groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its interactions with different targets .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine hydrochloride: Similar in structure but lacks the sulfonic acid groups.
Benzene-1,3-disulfonic acid: Contains the sulfonic acid groups but lacks the nitrophenyl and hydrazinylidene groups.
Uniqueness
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitrophenyl and sulfonic acid groups allows for diverse reactivity and applications in various fields .
Properties
Molecular Formula |
C13H11N3O8S2 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C13H11N3O8S2/c17-16(18)11-4-2-10(3-5-11)15-14-8-9-1-6-12(25(19,20)21)7-13(9)26(22,23)24/h1-8,15H,(H,19,20,21)(H,22,23,24)/b14-8+ |
InChI Key |
JUALIKZKOPFCOP-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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